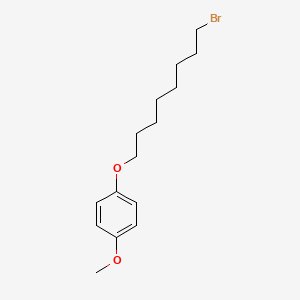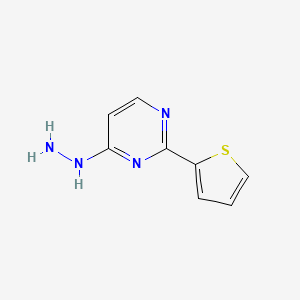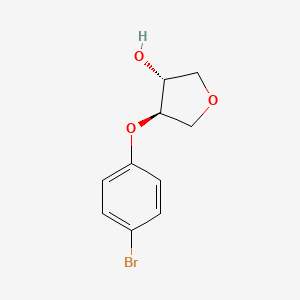
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Overview
Description
Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol It is characterized by the presence of a bromophenoxy group attached to a tetrahydrofuran ring, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol typically involves the reaction of 4-bromophenol with tetrahydrofuran derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 4-bromophenol, followed by nucleophilic substitution with a tetrahydrofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(4-bromophenoxy)tetrahydrofuran-3-one.
Reduction: Formation of 4-(4-phenoxy)tetrahydrofuran-3-ol.
Substitution: Formation of 4-(4-aminophenoxy)tetrahydrofuran-3-ol or 4-(4-thiophenoxy)tetrahydrofuran-3-ol.
Scientific Research Applications
Chemistry: Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study the interactions of bromophenoxy derivatives with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with proteins, affecting their structure and function. The tetrahydrofuran ring provides a stable scaffold that can interact with various biological pathways .
Comparison with Similar Compounds
4-(4-Bromophenoxy)butanol: Similar structure but lacks the tetrahydrofuran ring.
4-(4-Bromophenoxy)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
4-(4-Bromophenoxy)cyclohexanol: Similar structure but with a cyclohexane ring instead of tetrahydrofuran.
Uniqueness: Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is unique due to the presence of both a bromophenoxy group and a tetrahydrofuran ring. This combination provides distinct chemical and physical properties that are not observed in similar compounds. The tetrahydrofuran ring offers stability and rigidity, while the bromophenoxy group allows for versatile chemical modifications .
Properties
IUPAC Name |
(3R,4R)-4-(4-bromophenoxy)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPAASSYWIWAW-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


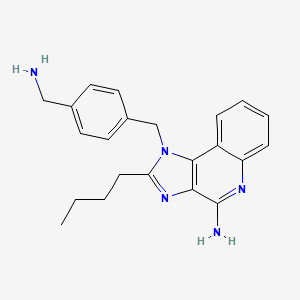
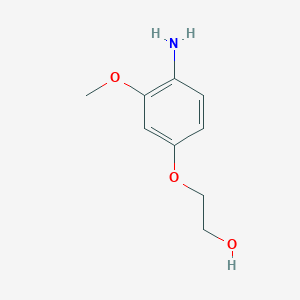

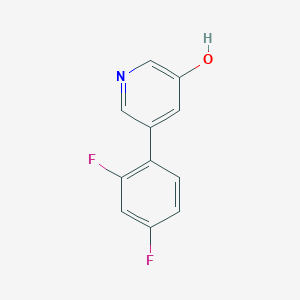
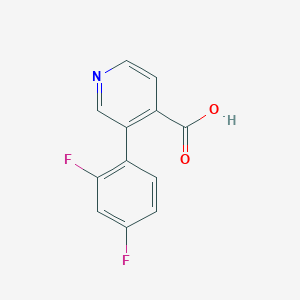
![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)
![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
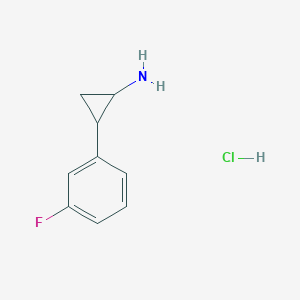
![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)
